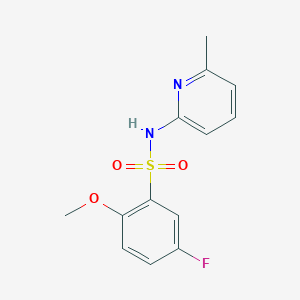
2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-isopropyl-5-methylphenyl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-isopropyl-5-methylphenyl ethyl ether, commonly known as QS11, is a small molecule inhibitor that has gained attention in recent years for its potential applications in cancer research. QS11 has been shown to inhibit the function of the RAS oncogene, which is commonly mutated in various types of cancer. In
Wirkmechanismus
QS11 inhibits RAS function by preventing its association with the plasma membrane. RAS is normally activated by binding to guanine nucleotides, which causes a conformational change that allows it to associate with the plasma membrane. QS11 prevents this association by binding to a specific site on RAS, which prevents its activation.
Biochemical and Physiological Effects:
Inhibition of RAS by QS11 has been shown to have several biochemical and physiological effects. In cancer cells, QS11 has been shown to inhibit cell proliferation and induce apoptosis. In addition, QS11 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. QS11 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of QS11 is its specificity for RAS inhibition. Unlike other RAS inhibitors, QS11 does not inhibit other related proteins, such as RAP1 or RAC1. This specificity makes it a useful tool for studying the role of RAS in cancer and other diseases. One limitation of QS11 is its solubility, as it is poorly soluble in water. This can make it difficult to use in certain experiments, and may require the use of solubilizing agents.
Zukünftige Richtungen
There are several future directions for research on QS11. One area of interest is the development of more soluble analogs of QS11, which would make it easier to use in experiments. Another area of interest is the development of QS11 as a therapeutic agent for cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of QS11 and its effects on RAS signaling.
Synthesemethoden
The synthesis of QS11 involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloro-1-(2,4-dichlorophenyl)ethanone to form 2-(2,4-dichlorophenyl)-3-cyano-4,5-dihydro-1(2H)-quinolinone. This compound is then reacted with sodium sulfite to form 2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4,5-dihydro-1(2H)-quinolinone. Finally, the compound is reacted with 4-isopropyl-5-methylphenol and ethyl iodide to form QS11.
Wissenschaftliche Forschungsanwendungen
QS11 has been shown to be a potent inhibitor of the RAS oncogene, which is commonly mutated in various types of cancer. Inhibition of RAS has been a long-standing goal in cancer research, as RAS mutations are associated with increased cell proliferation and survival. QS11 has been shown to inhibit the function of RAS by preventing its association with the plasma membrane, which is necessary for its activation.
Eigenschaften
Produktname |
2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-isopropyl-5-methylphenyl ethyl ether |
|---|---|
Molekularformel |
C21H27NO3S |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C21H27NO3S/c1-5-25-20-13-16(4)18(15(2)3)14-21(20)26(23,24)22-12-8-10-17-9-6-7-11-19(17)22/h6-7,9,11,13-15H,5,8,10,12H2,1-4H3 |
InChI-Schlüssel |
XWHDRNXRRIPHAX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288096.png)
![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)

![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)

![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)


![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)